Cas no 1256479-13-6 (4-Allyl-1-fluoro-2-methoxybenzene)

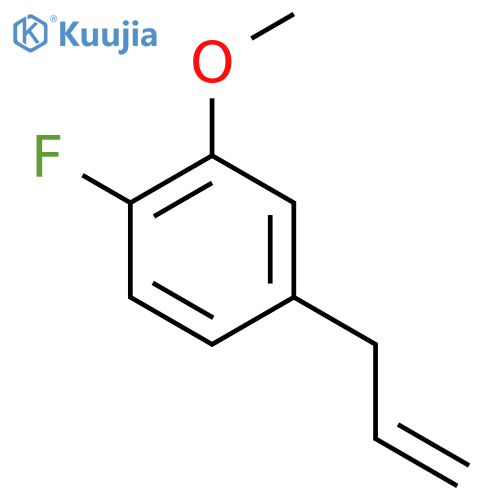

1256479-13-6 structure

商品名:4-Allyl-1-fluoro-2-methoxybenzene

CAS番号:1256479-13-6

MF:C10H11FO

メガワット:166.192146539688

MDL:MFCD11553766

CID:5216684

PubChem ID:55273731

4-Allyl-1-fluoro-2-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 4-Allyl-1-fluoro-2-methoxybenzene

- 1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene

- 1-fluoro-2-methoxy-4-prop-2-enylbenzene

-

- MDL: MFCD11553766

- インチ: 1S/C10H11FO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3

- InChIKey: XKPQVWCTFBQYBK-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1OC)CC=C

計算された属性

- せいみつぶんしりょう: 166.079393132g/mol

- どういたいしつりょう: 166.079393132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-Allyl-1-fluoro-2-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-698425-0.1g |

1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |

1256479-13-6 | 0.1g |

$715.0 | 2023-03-10 | ||

| Enamine | EN300-698425-10.0g |

1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |

1256479-13-6 | 10.0g |

$3500.0 | 2023-03-10 | ||

| Enamine | EN300-698425-2.5g |

1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |

1256479-13-6 | 2.5g |

$1594.0 | 2023-03-10 | ||

| Enamine | EN300-698425-5.0g |

1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |

1256479-13-6 | 5.0g |

$2360.0 | 2023-03-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072198-1g |

4-Allyl-1-fluoro-2-methoxybenzene |

1256479-13-6 | 95% | 1g |

¥4011.0 | 2023-04-04 | |

| abcr | AB427631-5 g |

4-Allyl-1-fluoro-2-methoxybenzene; . |

1256479-13-6 | 5g |

€1603.00 | 2023-04-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373278-500mg |

4-Allyl-1-fluoro-2-methoxybenzene |

1256479-13-6 | 95% | 500mg |

¥19675.00 | 2024-08-09 | |

| Enamine | EN300-698425-0.25g |

1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |

1256479-13-6 | 0.25g |

$748.0 | 2023-03-10 | ||

| Fluorochem | 401330-5g |

4-Allyl-1-fluoro-2-methoxybenzene |

1256479-13-6 | 97.0% | 5g |

£1,615.00 | 2023-04-21 | |

| Enamine | EN300-698425-1.0g |

1-fluoro-2-methoxy-4-(prop-2-en-1-yl)benzene |

1256479-13-6 | 1g |

$0.0 | 2023-06-07 |

4-Allyl-1-fluoro-2-methoxybenzene 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1256479-13-6 (4-Allyl-1-fluoro-2-methoxybenzene) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256479-13-6)4-Allyl-1-fluoro-2-methoxybenzene

清らかである:99%

はかる:1g

価格 ($):526.0